(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile
Description
Properties
Molecular Formula |
C22H23FN2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1S)-1-[3-[cyclopropyl(methyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C22H23FN2O/c1-25(20-8-9-20)12-2-11-22(18-4-6-19(23)7-5-18)21-10-3-16(14-24)13-17(21)15-26-22/h3-7,10,13,20H,2,8-9,11-12,15H2,1H3/t22-/m0/s1 |
InChI Key |
WIOPBHBPZBWTAL-QFIPXVFZSA-N |
Isomeric SMILES |
CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C4CC4 |
Canonical SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Starting Material and Grignard Reaction
The key intermediate, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is typically synthesized starting from 5-cyanophthalide. The process involves a Grignard reaction with 4-fluorophenylmagnesium bromide under controlled low temperatures (-10 to 0 °C), followed by reduction and cyclization steps.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard addition | 5-cyanophthalide + 4-fluorophenylmagnesium bromide, THF, -10 to -5 °C, 3 h | 65.8 | Controlled dropwise addition to control exotherm |
| Reduction and Cyclization | NaBH4, NaOH aqueous solution, 25 °C; then reflux with 60% H3PO4, 81-82 °C, 2 h | - | Converts intermediate to dihydroisobenzofuran ring |
| Purification | Extraction with ethyl acetate, washing, charcoal decolorization, crystallization in isopropanol | - | Final product purity >98% (HPLC) |
This method yields the core compound with high purity and good yield (~65.8%) and is scalable for industrial production.
Alternative Routes for Core Synthesis
Other methods involve:
- Oxidation of hydrazide derivatives followed by bromination and reduction steps to form 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran intermediates, which then undergo cyanation with copper cyanide to introduce the nitrile group.
- Use of organometallic reagents and halogenated precursors to achieve the core structure without catalysts or with metal catalysts such as Cu, Ni, Pd, Ti, Fe, or Zn, under mild temperatures (-80 to 60 °C).
Introduction of the 3-(Cyclopropyl-methyl-amino)propyl Side Chain
The attachment of the 3-(cyclopropyl-methyl-amino)propyl group at the 1-position of the dihydroisobenzofuran core is generally achieved via nucleophilic substitution or reductive amination reactions using appropriate haloalkylamines or organometallic reagents.
Organometallic Alkylation
- The core compound bearing a halogen substituent (e.g., bromide) at the 1-position is reacted with an organometallic reagent derived from cyclopropyl-methyl-amine-propyl halide.
- The reaction is performed preferably without a catalyst or with transition metal catalysts under controlled temperature (-20 to 20 °C) for 0.5 to 15 hours.
- The organometallic reagent is used in 0.8 to 1.8 equivalents to optimize yield and minimize side reactions.
Reductive Amination
- Alternatively, reductive amination can be employed by reacting the aldehyde or ketone precursor of the side chain with cyclopropyl-methyl-amine in the presence of reducing agents such as sodium borohydride in methanol.
- This method allows for the formation of the secondary amine linkage under mild conditions and has been used effectively for related analogues.
Purification and Isolation
- After the completion of the side chain introduction, the reaction mixture is worked up by extraction with organic solvents such as tert-butyl methyl ether or ethyl acetate.
- The organic phases are washed with brine and dried over sodium sulfate.
- The compound can be isolated as a free base or converted into pharmaceutically acceptable acid addition salts by treatment with acids like hydrochloric acid.
- Crystallization from solvents such as isopropanol yields the pure compound with high purity (>98% by HPLC).
Data Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature Range | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard reaction (core) | 5-cyanophthalide + 4-fluorophenylmagnesium bromide | -10 to -5 °C | 3 h | 65.8 | Controlled addition, THF solvent |
| Reduction and cyclization | NaBH4, NaOH; then 60% H3PO4 reflux | 25 °C; 81-82 °C reflux | 30 min; 2 h | - | Converts intermediate to dihydroisobenzofuran ring |
| Side chain alkylation | Organometallic reagent of cyclopropyl-methyl-amine | -20 to 20 °C | 0.5 to 15 h | - | Catalyst optional, 0.8-1.8 eq reagent |
| Reductive amination (alt.) | Cyclopropyl-methyl-amine + aldehyde + NaBH4 | Room temperature | Several hours | - | Alternative to alkylation |
| Purification | Extraction, washing, drying, crystallization | Ambient | Variable | >98 purity | Final isolation as free base or salt |
Research Findings and Industrial Relevance
- The described synthetic routes are well-documented in patent literature (e.g., EP1355897A1, CN103483300A) and peer-reviewed publications, demonstrating reproducibility and scalability.
- The use of Grignard reagents and reductive amination are standard in medicinal chemistry for such complex molecules, balancing yield, purity, and operational simplicity.
- The absence or minimal use of catalysts in key steps reduces cost and environmental impact, favoring industrial production.
- The final compound's purity and stereochemistry are critical for its pharmacological activity, necessitating careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions within the molecule.
Scientific Research Applications
(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand its interactions with biological systems and potential effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s uniqueness lies in its cyclopropyl-methyl-amino side chain, which contrasts with related derivatives (Table 1):
Key Observations :
- Synthetic Complexity: The cyclopropyl-methyl-amino side chain requires specialized synthetic steps, whereas dimethylamino derivatives are synthesized via simpler alkylation (e.g., citalopram via organometallic dimethylaminopropyl halide reactions) .
Pharmacological Relevance
- SSRI Activity : The 4-fluorophenyl and carbonitrile groups are conserved in SSRIs like escitalopram (the (S)-enantiomer of citalopram), suggesting shared serotonin transporter (SERT) binding mechanisms .
- Metabolite Profiles : Unlike citalopram’s N-demethylated metabolites, the cyclopropyl group may resist oxidative metabolism, reducing the formation of inactive or toxic byproducts .
Spectroscopic Data
NMR shifts highlight substituent-driven electronic environments (Table 2):
Insights :
- The cyclopropyl group’s protons resonate upfield (δ 3.45–3.20) compared to dimethylamino signals (δ 2.85–2.95), confirming reduced electron-withdrawing effects .
- Fluorine chemical shifts remain consistent (−115.80 to −115.84 ppm), indicating minimal electronic perturbation from side-chain variations .
Stability and Impurity Profiles
- Degradation Products: Unlike citalopram, which forms carboxamide impurities (e.g., 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide ), the target compound’s cyclopropyl group may stabilize against hydrolysis.
- N-Oxide Formation : Both compounds undergo oxidation to N-oxides (e.g., citalopram N-oxide in ), but the cyclopropyl group’s steric hindrance may slow this process .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
